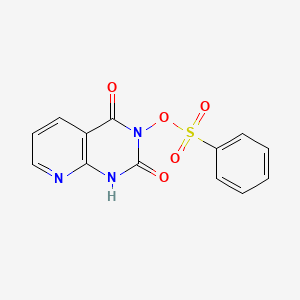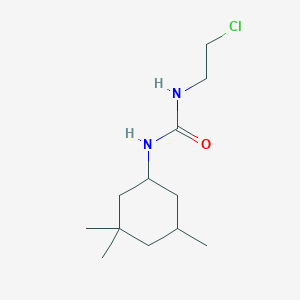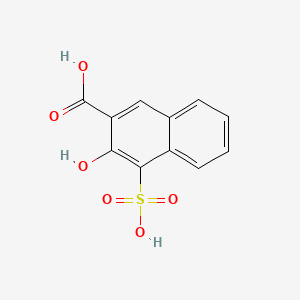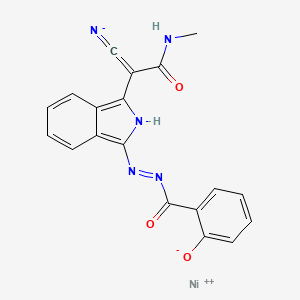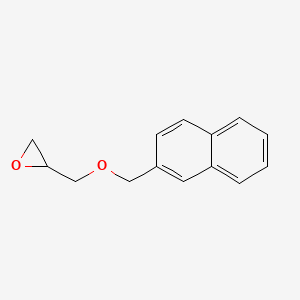
Oxirane, ((2-naphthalenylmethoxy)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthylmethyl glycidyl ether is an organic compound that features a glycidyl ether functional group attached to a 2-naphthylmethyl moiety. This compound is of significant interest in organic synthesis and industrial applications due to its unique chemical properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-naphthylmethyl glycidyl ether typically involves the reaction of 2-naphthylmethanol with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then purified to obtain the final product. Common bases used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is usually carried out under reflux conditions .
Industrial Production Methods: Industrial production of 2-naphthylmethyl glycidyl ether follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-Naphthylmethyl glycidyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthylmethyl glycidyl ketones or aldehydes.
Reduction: Reduction reactions can convert the glycidyl ether to its corresponding alcohols.
Substitution: The glycidyl ether group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the glycidyl ether group under mild conditions.
Major Products Formed:
Oxidation: Naphthylmethyl glycidyl ketones or aldehydes.
Reduction: Corresponding alcohols.
Substitution: Various substituted glycidyl ethers depending on the nucleophile used.
Scientific Research Applications
2-Naphthylmethyl glycidyl ether has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-naphthylmethyl glycidyl ether primarily involves its ability to act as a protecting group for hydroxy groups. The glycidyl ether moiety can undergo ring-opening reactions, allowing for further functionalization. This property is particularly useful in carbohydrate chemistry, where selective protection and deprotection of hydroxy groups are crucial .
Comparison with Similar Compounds
- Benzyl glycidyl ether
- Allyl glycidyl ether
- Ethoxyethyl glycidyl ether
Comparison: 2-Naphthylmethyl glycidyl ether is unique due to its naphthylmethyl group, which provides additional stability and selectivity in synthetic reactions compared to other glycidyl ethers. For instance, benzyl glycidyl ether is less stable under acidic conditions, while allyl glycidyl ether offers less steric hindrance but lacks the stability provided by the naphthylmethyl group .
Properties
CAS No. |
66931-58-6 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-(naphthalen-2-ylmethoxymethyl)oxirane |
InChI |
InChI=1S/C14H14O2/c1-2-4-13-7-11(5-6-12(13)3-1)8-15-9-14-10-16-14/h1-7,14H,8-10H2 |
InChI Key |
JAVBKFHOUXSHNP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COCC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



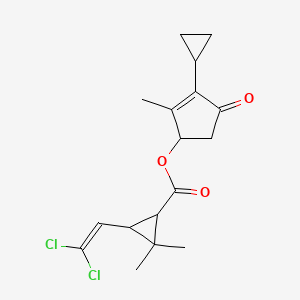

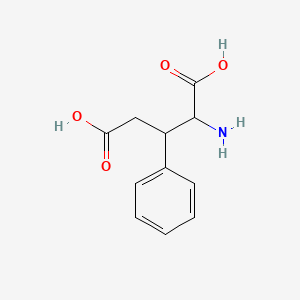
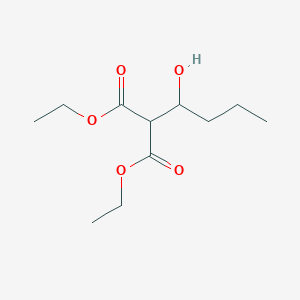
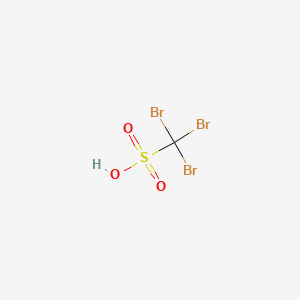
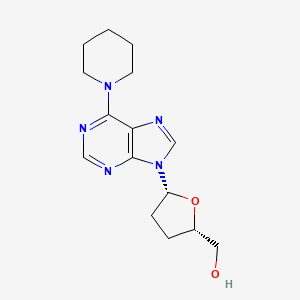
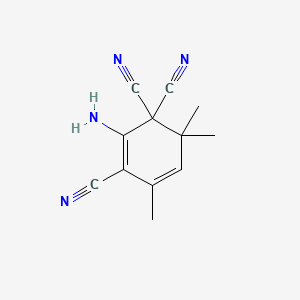
![3-[5-(3,5-difluorophenyl)-3-[[[(1S,3R)-3-fluorocyclopentyl]amino]methyl]-4-methylpyrazol-1-yl]propanenitrile](/img/structure/B12795171.png)
